REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([S:12]C(N(C)C)=O)[CH:3]=1.[OH-].[Na+].Cl>>[Br:1][C:2]1[CH:3]=[C:4]([SH:12])[C:5](=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1)SC(=O)N(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 14 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(C(=O)O)=CC1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |